molecular formula C7H12O B2931488 (R)-2-ethylcyclopentanone CAS No. 71049-87-1

(R)-2-ethylcyclopentanone

Cat. No.: B2931488
CAS No.: 71049-87-1
M. Wt: 112.172
InChI Key: PPTKUTYPOKHBTL-ZCFIWIBFSA-N
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Description

®-2-ethylcyclopentanone is a chiral ketone with the molecular formula C8H14O It is characterized by a cyclopentane ring substituted with an ethyl group and a ketone functional group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-ethylcyclopentanone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-ethylcyclopent-2-enone using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, often based on transition metals like rhodium or ruthenium.

Industrial Production Methods

On an industrial scale, the production of ®-2-ethylcyclopentanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-ethylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or under UV light.

Major Products

    Oxidation: 2-ethylcyclopentanone can be converted to 2-ethylcyclopentanoic acid.

    Reduction: The reduction of the ketone yields ®-2-ethylcyclopentanol.

    Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, ®-2-ethylcyclopentanone is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, ®-2-ethylcyclopentanone can be used as a model compound to study enzyme-catalyzed reactions involving ketones. It also serves as a substrate in the investigation of metabolic pathways.

Medicine

In medicine, derivatives of ®-2-ethylcyclopentanone are explored for their potential therapeutic properties. These derivatives may exhibit biological activity that can be harnessed for drug development.

Industry

In the industrial sector, ®-2-ethylcyclopentanone is utilized in the production of fragrances and flavors due to its pleasant odor. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-ethylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, leading to enantioselective biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethylcyclopentanone: The racemic mixture of the compound.

    2-methylcyclopentanone: A similar ketone with a methyl group instead of an ethyl group.

    Cyclopentanone: The parent compound without any alkyl substitution.

Uniqueness

®-2-ethylcyclopentanone is unique due to its chiral nature, which imparts specific enantioselective properties. This makes it particularly valuable in applications requiring high enantiomeric purity, such as in pharmaceuticals and asymmetric synthesis.

Properties

IUPAC Name

(2R)-2-ethylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTKUTYPOKHBTL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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